molecular formula C13H17FN2O B11029674 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Cat. No.: B11029674
M. Wt: 236.28 g/mol
InChI Key: JHTBPWCFKSZNPG-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a fluorinated derivative of tetrahydroquinoline. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position and a carboxamide group at the 8th position. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. One common method starts with the fluorination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The fluorinated intermediate is then subjected to carboxamidation to introduce the carboxamide group at the 8th position. The reaction conditions often involve the use of fluorinating agents like Selectfluor and carboxamidation reagents such as carbonyldiimidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The carboxamide group plays a crucial role in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is unique due to the combined presence of the fluorine atom and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide

InChI

InChI=1S/C13H17FN2O/c1-7-6-13(2,3)16-11-9(7)4-8(14)5-10(11)12(15)17/h4-5,7,16H,6H2,1-3H3,(H2,15,17)

InChI Key

JHTBPWCFKSZNPG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2C(=O)N)F)(C)C

Origin of Product

United States

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